

# Technical Monograph: 4-Chlorophenylcyanamide (CAS 13463-94-0)

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## Compound of Interest

Compound Name: 4-Chlorophenylcyanamide

CAS No.: 13463-94-0

Cat. No.: B043538

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Strategic Intermediate in Biguanide Antimalarial Synthesis

## Part 1: Executive Summary & Strategic Utility

**4-Chlorophenylcyanamide** (CAS 13463-94-0) is a specialized nitrogenous building block characterized by the N-cyanoamine moiety attached to a para-chlorinated benzene ring. While chemically simple, its electrophilic cyanamide carbon renders it a critical "hinge" molecule in medicinal chemistry, specifically for the construction of biguanide scaffolds.

Its primary industrial and pharmaceutical significance lies in its role as the direct precursor to Proguanil (Chlorguanide), a World Health Organization (WHO) Essential Medicine used for malaria prophylaxis. Beyond this, the compound serves as a versatile electrophile for synthesizing substituted guanidines, imidazoles, and pyrimidines via cyclization reactions.

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of **4-Chlorophenylcyanamide**, emphasizing process control and safety in handling cyanogen-derived reagents.

## Part 2: Chemical Profile & Physicochemical Properties[1]

The stability and reactivity of **4-Chlorophenylcyanamide** are dictated by the electron-withdrawing nature of the p-chloro substituent, which modulates the nucleophilicity of the amine

nitrogen and the electrophilicity of the nitrile carbon.

### Table 1: Physicochemical Specifications

Property	Specification	Context for Application
IUPAC Name	N-(4-Chlorophenyl)cyanamide	Primary identifier.
CAS Number	13463-94-0	Unique registry key.
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	MW: 152.58 g/mol .[1][2]
Appearance	White to Off-White Crystalline Solid	Discoloration indicates oxidation or hydrolysis to urea derivatives.
Melting Point	103–105 °C	Sharp melting point is a key purity indicator.
Boiling Point	~227 °C (at 760 mmHg)	High boiling point suggests thermal stability, but decomposition may occur near BP.
Solubility	DMSO, Methanol, Ethanol, Ethyl Acetate	Sparingly soluble in water; process solvents are typically alcohols.
Reactivity	Amphoteric (weakly acidic NH)	The cyano group is susceptible to nucleophilic attack by amines (guanidine formation).

## Part 3: Synthetic Pathways & Manufacturing[1][4]

The synthesis of **4-Chlorophenylcyanamide** typically involves the N-cyanation of 4-chloroaniline. The choice of cyanating agent is critical for yield and safety. The most atom-economical route utilizes Cyanogen Bromide (BrCN), though this requires stringent safety controls due to toxicity.

### Validated Synthesis Protocol (Lab Scale)

Reaction: 4-Chloroaniline + Cyanogen Bromide → **4-Chlorophenylcyanamide** + HBr

## Reagents:

- 4-Chloroaniline (1.0 eq)
- Cyanogen Bromide (1.1 eq) - Handle with extreme caution
- Solvent: Diethyl ether or Methanol/Water mixture
- Base: Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) or Sodium Bicarbonate (to scavenge HBr)

## Step-by-Step Methodology:

- Preparation: In a fume hood equipped with a scrubber, dissolve 4-chloroaniline (12.75 g, 100 mmol) in diethyl ether (100 mL). Cool the solution to 0–5 °C using an ice bath.
- Addition: Slowly add a solution of Cyanogen Bromide (11.6 g, 110 mmol) in ether dropwise over 30 minutes. Note: The reaction is exothermic.
- Scavenging: As HBr is generated, it can protonate the starting aniline, reducing yield. Add an aqueous solution of  $\text{Na}_2\text{CO}_3$  (0.6 eq) concurrently or stir the mixture vigorously if using a biphasic system to neutralize acid.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of aniline.
- Workup: Filter off any inorganic salts. Wash the organic layer with water (2 x 50 mL) and brine. Dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol/water or benzene/petroleum ether to yield pure **4-Chlorophenylcyanamide**.

## Downstream Application: Synthesis of Proguanil

The definitive application of this intermediate is the reaction with isopropylamine. This transformation exploits the electrophilic nature of the cyanamide carbon.

## Protocol:

- Reflux **4-Chlorophenylcyanamide** with excess isopropylamine in ethanol.
- In the presence of copper(II) sulfate (catalyst/complexing agent), the biguanide copper complex forms.
- Decomplexation with acid yields Proguanil Hydrochloride.

## Part 4: Visualization of Reaction Logic

The following diagram illustrates the flow from raw materials to the active pharmaceutical ingredient (API), highlighting the critical intermediate status of CAS 13463-94-0.

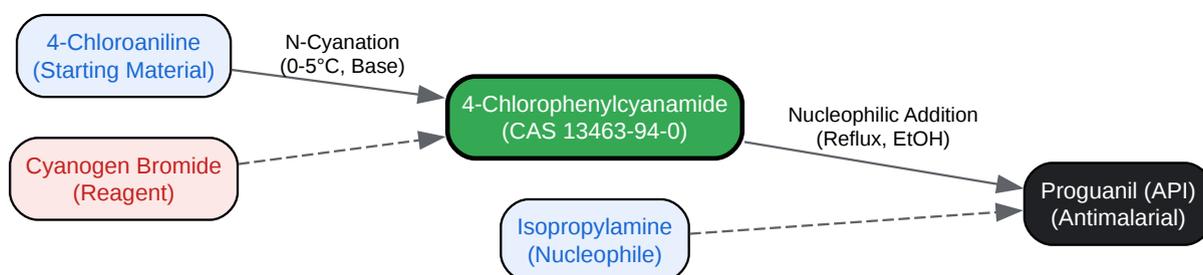


Figure 1: Synthetic Pathway from Aniline to Proguanil via 4-Chlorophenylcyanamide

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Figure 1: Synthetic Pathway from Aniline to Proguanil via **4-Chlorophenylcyanamide**.<sup>[3][1][4][5][6][7][8][9][10][11][12]</sup>

## Part 5: Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before proceeding to API synthesis, the following spectral markers must be verified.

### Infrared Spectroscopy (FT-IR)<sup>[5][8]</sup>

- **Diagnostic Peak:** The cyanamide group (-NH-CN) exhibits a characteristic, sharp absorption band for the C≡N stretch in the region of 2220–2260 cm<sup>-1</sup>.
- **Secondary Peak:** N-H stretching vibration around 3100–3200 cm<sup>-1</sup>.

- Note: Absence of the  $C\equiv N$  peak suggests hydrolysis to the urea derivative (4-chlorophenylurea).

## Nuclear Magnetic Resonance ( $^1H$ NMR)

- Solvent: DMSO- $d_6$  or  $CDCl_3$ .
- Aromatic Region: Two doublets (AA'BB' system) characteristic of para-substitution, typically integrating to 4 protons between  $\delta$  7.0–7.5 ppm.
- Amine Proton: A broad singlet for the -NH- proton, chemical shift is solvent-dependent (typically  $\delta$  9.0–10.0 ppm in DMSO- $d_6$  due to hydrogen bonding).

## Part 6: Safety & Handling (E-E-A-T)

Critical Warning: The synthesis involves Cyanogen Bromide (BrCN), which hydrolyzes to release Hydrogen Cyanide (HCN) and Hydrobromic Acid.

- Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity  $>100$  fpm.
- PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator with multi-gas cartridges is recommended during reagent transfer.
- Waste Disposal: Aqueous waste streams containing cyanides must be treated with bleach (sodium hypochlorite) at pH  $>10$  to oxidize cyanide to cyanate before disposal. Do NOT acidify untreated waste.
- Storage: Store **4-Chlorophenylcyanamide** in a refrigerator (2–8 °C) under an inert atmosphere (Argon/Nitrogen). It is moisture-sensitive; hydrolysis leads to the formation of urea impurities which are difficult to separate from the final biguanide product.

## Part 7: References

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- To cite this document: BenchChem. [Technical Monograph: 4-Chlorophenylcyanamide (CAS 13463-94-0)]. BenchChem, [2026]. [Online PDF]. Available at:

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